Lower Computed Lipophilicity (XLogP3 = 2.1) vs. 2-Chloro (XLogP3 = 2.7) and 2-Methoxypropyl (XLogP3 = 2.5) Analogs
The target compound returns a computed XLogP3 of 2.1, which is 0.6 log units lower than the 2-chloro analog (XLogP3 = 2.7, CAS 897610-58-1) and 0.4 log units lower than the 2-fluoro-propyl homolog (XLogP3 = 2.5, CAS 1020982-02-8). [1][2][3] This difference falls within a range that experimental medicinal chemistry literature associates with meaningful shifts in aqueous solubility, plasma protein binding, and CNS penetration potential. [4]
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-Chloro analog (CAS 897610-58-1): XLogP3 = 2.7; 2-Fluoro-propyl homolog (CAS 1020982-02-8): XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = -0.6 (vs. 2-chloro); ΔXLogP3 = -0.4 (vs. 2-fluoro-propyl homolog) |
| Conditions | Computed XLogP3 values from PubChem-derived datasheets (kuujia.com); identical algorithm assumed across compounds. [1][2][3] |
Why This Matters
Lower lipophilicity can translate into reduced non-specific binding and improved aqueous solubility, making this compound preferable for biochemical assays and in vivo studies where excessive logP compromises signal-to-noise or formulation.
- [1] Kuujia.com. Cas no 897610-54-7 (2-fluoro-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)benzamide). Computed XLogP3 = 2.1. Accessed 2026. View Source
- [2] Kuujia.com. Cas no 897610-58-1 (2-chloro-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)benzamide). Computed XLogP3 = 2.7. Accessed 2026. View Source
- [3] Kuujia.com. Cas no 1020982-02-8 (2-fluoro-N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)benzamide). Computed XLogP3 = 2.5. Accessed 2026. View Source
- [4] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 — General reference establishing that ΔlogP of 0.5 units can be pharmacologically meaningful. View Source
